2-(1-(2-Methylphenyl))ethenylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(2-Methylphenyl))ethenylpyridine is an organic compound with the molecular formula C14H13N and a molecular weight of 195.26 g/mol . This compound is characterized by a pyridine ring substituted with a 2-methylphenyl group at the 1-position and an ethenyl group at the 2-position . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-Methylphenyl))ethenylpyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride or DMF .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-(2-Methylphenyl))ethenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydroxylamine and hydrazine.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic reagents such as halogens or nitro groups.
Major Products
Oxidation: Formation of oximes or hydrazones.
Reduction: Formation of 2-(1-(2-Methylphenyl))ethylpyridine.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(1-(2-Methylphenyl))ethenylpyridine is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-(2-Methylphenyl))ethenylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(1-(2-Methylphenyl))ethylpyridine: Similar structure but with an ethyl group instead of an ethenyl group.
2-(1-(2-Methylphenyl))propylpyridine: Similar structure but with a propyl group instead of an ethenyl group.
Uniqueness
2-(1-(2-Methylphenyl))ethenylpyridine is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific research and industrial applications .
Properties
CAS No. |
74309-54-9 |
---|---|
Molecular Formula |
C14H13N |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-[1-(2-methylphenyl)ethenyl]pyridine |
InChI |
InChI=1S/C14H13N/c1-11-7-3-4-8-13(11)12(2)14-9-5-6-10-15-14/h3-10H,2H2,1H3 |
InChI Key |
JSGGRCSASAHNOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=C)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.